7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring
Mechanism of Action
Target of Action
Similar triazolo-pyrimidine compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related triazolo-pyrimidine compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They interact with their targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Triazolo pyrimidines, a broader class of compounds to which it belongs, have been reported to show potent anticancer activity . They interact with various enzymes and proteins, but the specific biomolecules that 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine interacts with are yet to be identified.
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the Dimroth rearrangement, which is a well-known method for synthesizing condensed pyrimidines. This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system. The reaction is catalyzed by acids or bases and can be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as condensation reactions and cyclization processes, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and the presence of a chlorine atom make it particularly interesting for medicinal chemistry applications, as it can interact with biological targets in a specific manner.
Properties
IUPAC Name |
7-chloro-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-2-12-6-4(10-11-12)5(7)8-3-9-6/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFADLKMQOIPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.